molecular formula C7H8ClNO2S B13186717 (2-Methylpyridin-3-YL)methanesulfonyl chloride

(2-Methylpyridin-3-YL)methanesulfonyl chloride

Cat. No.: B13186717
M. Wt: 205.66 g/mol
InChI Key: GFDRQBXOKQNNPJ-UHFFFAOYSA-N
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Description

(2-Methylpyridin-3-YL)methanesulfonyl chloride is a chemical compound with the molecular formula C7H8ClNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpyridin-3-YL)methanesulfonyl chloride typically involves the reaction of 2-methylpyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2-Methylpyridin-3-YL)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Reducing Agents: Lithium aluminum hydride

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Major Products Formed

    Sulfonamides: Formed from the reaction with amines

    Sulfonate Esters: Formed from the reaction with alcohols

    Sulfonic Acids: Formed from oxidation reactions

Scientific Research Applications

(2-Methylpyridin-3-YL)methanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Methylpyridin-3-YL)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide and sulfonate ester bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A simpler sulfonyl chloride compound with similar reactivity.

    Tosyl chloride: Another sulfonyl chloride used in organic synthesis, but with a different aromatic ring structure.

Uniqueness

(2-Methylpyridin-3-YL)methanesulfonyl chloride is unique due to the presence of the pyridine ring, which imparts different electronic properties compared to other sulfonyl chlorides. This makes it particularly useful in specific synthetic applications where the pyridine ring can participate in coordination or hydrogen bonding interactions.

Properties

Molecular Formula

C7H8ClNO2S

Molecular Weight

205.66 g/mol

IUPAC Name

(2-methylpyridin-3-yl)methanesulfonyl chloride

InChI

InChI=1S/C7H8ClNO2S/c1-6-7(3-2-4-9-6)5-12(8,10)11/h2-4H,5H2,1H3

InChI Key

GFDRQBXOKQNNPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)CS(=O)(=O)Cl

Origin of Product

United States

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